3-tert-Butyl 4-chloromethyl 1,3-thiazolidine-3,4-dicarboxylate
Description
This compound is a thiazolidine derivative featuring a tert-butyl ester at position 3 and a chloromethyl ester at position 2. Its synthesis involves the substitution of the methyl group in 3-tert-butyl 4-methyl(4S)-1,3-thiazolidine-3,4-dicarboxylate with a chloromethyl group via halogenation (e.g., using Cl sources like SOCl₂ or PCl₃) . The ¹H-NMR spectrum (CDCl₃) of the title compound shows distinct signals for the thiazolidine ring protons (δ 2.44–4.38 ppm), a methyl ester singlet (δ 3.79 ppm), and split peaks for the chloromethyl group (δ 4.13 and 4.38 ppm, J = 9.7 Hz) . The tert-butyl group provides steric bulk, enhancing stability, while the chloromethyl moiety introduces reactivity for further functionalization.
Properties
Molecular Formula |
C10H16ClNO4S |
|---|---|
Molecular Weight |
281.76 g/mol |
IUPAC Name |
3-O-tert-butyl 4-O-(chloromethyl) 1,3-thiazolidine-3,4-dicarboxylate |
InChI |
InChI=1S/C10H16ClNO4S/c1-10(2,3)16-9(14)12-6-17-4-7(12)8(13)15-5-11/h7H,4-6H2,1-3H3 |
InChI Key |
QXPHXDKAFODANP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CSCC1C(=O)OCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butyl 4-chloromethyl 1,3-thiazolidine-3,4-dicarboxylate typically involves the reaction of tert-butylamine, chloroacetyl chloride, and thioglycolic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Formation of the thiazolidine ring: This involves the reaction of tert-butylamine with chloroacetyl chloride to form an intermediate, which then reacts with thioglycolic acid to form the thiazolidine ring.
Introduction of the chloromethyl group: The chloromethyl group is introduced through a substitution reaction, where a suitable chlorinating agent is used.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated control systems, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-tert-Butyl 4-chloromethyl 1,3-thiazolidine-3,4-dicarboxylate undergoes various chemical reactions, including:
Substitution reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and reduction reactions: The thiazolidine ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acids.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation.
Reduction reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid (HCl), while basic hydrolysis uses sodium hydroxide (NaOH).
Major Products Formed
Substitution reactions: Various substituted thiazolidine derivatives.
Oxidation reactions: Sulfoxides and sulfones.
Reduction reactions: Thiols.
Hydrolysis: Carboxylic acids.
Scientific Research Applications
3-tert-Butyl 4-chloromethyl 1,3-thiazolidine-3,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-tert-Butyl 4-chloromethyl 1,3-thiazolidine-3,4-dicarboxylate involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of the chloromethyl group, which can react with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity.
Comparison with Similar Compounds
3-tert-Butyl 4-Methyl(4S)-1,3-Thiazolidine-3,4-Dicarboxylate
Structural Differences :
- Substituent at Position 4 : Methyl ester vs. chloromethyl ester.
- Reactivity : The methyl group is inert compared to the chloromethyl group, which is highly reactive in nucleophilic substitutions (e.g., SN2 reactions).
- ¹H-NMR : In the precursor, the methyl group at position 4 would appear as a singlet (δ ~1.2–1.5 ppm for aliphatic CH₃), contrasting with the chloromethyl’s split peaks (δ 4.13–4.38 ppm) .
3-tert-Butyl 4-Methyl (4S)-2,2-Dioxo-1,2λ⁶,3-Oxathiazolidine-3,4-Dicarboxylate
Structural Differences :
- Ring System : Oxathiazolidine (containing sulfur and oxygen) vs. thiazolidine (sulfur and nitrogen).
- Functional Groups : A sulfone (2,2-dioxo) group replaces the thiazolidine’s single sulfur atom.
Property Comparisons :
Spectral Differences :
- The sulfone group in the oxathiazolidine derivative would deshield adjacent protons, causing downfield shifts in ¹H-NMR (e.g., δ >4.5 ppm for ring protons).
General Trends in Thiazolidine Derivatives
- Ester Groups :
- tert-Butyl esters resist hydrolysis under basic conditions, unlike methyl esters.
- Chloromethyl esters act as electrophilic sites for nucleophilic attack.
- Ring Modifications :
- Thiazolidines (N,S) are less polar than oxathiazolidines (O,S), affecting pharmacokinetics in drug design.
- Sulfone groups increase oxidation state and hydrogen-bonding capacity.
Biological Activity
3-tert-Butyl 4-chloromethyl 1,3-thiazolidine-3,4-dicarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazolidine ring with two carboxylate groups and a tert-butyl substituent. Its structure can be represented as follows:
This structure contributes to its unique biological properties.
Anticancer Activity
Research indicates that thiazolidine derivatives, including 3-tert-Butyl 4-chloromethyl 1,3-thiazolidine-3,4-dicarboxylate, exhibit significant anticancer properties. A review highlighted that thiazolidin-4-one derivatives show promise in treating various cancers through mechanisms such as apoptosis induction and inhibition of cell proliferation .
Table 1: Summary of Anticancer Activities
Antioxidant Activity
Thiazolidine compounds have been reported to possess antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .
Case Study:
In vitro studies demonstrated that thiazolidinone derivatives effectively decreased reactive oxygen species (ROS) levels in cell cultures, suggesting their role in oxidative stress defense mechanisms .
Anti-inflammatory Activity
The anti-inflammatory potential of thiazolidine derivatives is also notable. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Studies have shown that certain thiazolidinones can reduce inflammation markers in animal models .
Table 2: Summary of Anti-inflammatory Activities
| Compound | Inflammation Model | Effect Observed | Reference |
|---|---|---|---|
| Thiazolidin-4-ones | Rat paw edema model | Reduced swelling | |
| Thiazolidin-4-ones | Carrageenan-induced inflammation | Decreased cytokines |
The biological activity of 3-tert-Butyl 4-chloromethyl 1,3-thiazolidine-3,4-dicarboxylate is attributed to several mechanisms:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases.
- Antioxidant Defense : It enhances the activity of endogenous antioxidant enzymes.
- Anti-inflammatory Pathways : It inhibits the NF-kB signaling pathway, reducing the expression of inflammatory mediators.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
